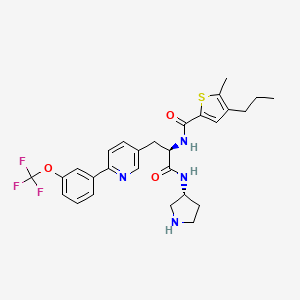
AZ82
概要
説明
準備方法
AZ82の合成は、中間体の調製から始まるいくつかのステップを伴います. 一般的な合成経路には、以下のステップが含まれます :
中間体の調製: 合成は、市販試薬を用いた中間体の調製から始まります。これらの中間体は、核磁気共鳴分光法や液体クロマトグラフィー質量分析法などの手法を用いて特徴付けられます。
This compoundの形成: 最後のステップでは、中間体を結合させてthis compoundを形成します。このステップは、通常、制御された温度やpHなどの特定の反応条件下で行われます。
化学反応の分析
AZ82は、以下を含むいくつかのタイプの化学反応を起こします:
酸化: this compoundは、酸化反応を起こす可能性があり、酸素の付加または水素原子の除去が含まれます。
還元: 還元反応には、水素原子の付加または酸素原子の除去が含まれます。
置換: this compoundは、置換反応に関与し、その際に1つの官能基が別の官能基と置き換えられます。
これらの反応で使用される一般的な試薬や条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学的研究の応用
AZ82は、化学、生物学、医学、および産業の分野における科学研究に数多くの応用を持ちます :
癌研究: this compoundは、癌細胞分裂におけるKIFC1の役割と双極性紡錘体の形成を研究するために使用されます。
細胞周期研究: This compoundは、細胞周期調節のメカニズムとKIFC1阻害が細胞分裂に与える影響を調査するために使用されます.
作用機序
AZ82は、KIFC1/微小管複合体に結合し、その微小管刺激活性を阻害することにより効果を発揮します . この阻害は、ATP競合的かつ微小管非競合的な様式で行われます . This compoundの分子標的は、紡錘体形成に関与するKIFC1タンパク質と微小管です . KIFC1を阻害することにより、this compoundは双極性紡錘体の形成を破壊し、多極性紡錘体の形成とそれに続く細胞周期停止につながります .
類似化合物の比較
This compoundは、他のキネシンモータータンパク質よりもKIFC1を選択的に阻害する点でユニークです . 類似の化合物には以下が含まれます:
ベルブリリン: 強力な細胞毒性作用を持つ微小管破壊剤.
チルバニブリン: さまざまな癌の前臨床モデルにおいて有効な選択的Srcキナーゼ阻害剤.
ザゴテネマブ: 神経疾患の研究に使用される、微小管関連タンパク質タウに対するヒト化抗体.
これらの化合物と比較して、this compoundはKIFC1を特異的に標的とすることと、過剰な中心体を有する癌細胞において多極性紡錘体形成を誘導する能力において異なります .
類似化合物との比較
AZ82 is unique in its selective inhibition of KIFC1 over other kinesin motor proteins . Similar compounds include:
Verubulin: A microtubule-disrupting agent with potent cytotoxic activities.
Tirbanibulin: A selective Src kinase inhibitor with efficacy in preclinical models of various cancers.
Zagotenemab: A humanized antibody against the microtubule-associated protein tau, used to study neurological disorders.
Compared to these compounds, this compound is distinct in its specific targeting of KIFC1 and its ability to induce multipolar spindle formation in cancer cells with supernumerary centrosomes .
生物活性
AZ82 is a small molecule inhibitor specifically targeting the kinesin-14 protein KIFC1, which plays a crucial role in centrosome clustering and mitotic spindle formation in cancer cells. This compound has garnered attention due to its potential therapeutic applications in treating cancers characterized by centrosome amplification.
This compound functions primarily by inhibiting the ATPase activity of KIFC1 when bound to microtubules. The binding of this compound disrupts the normal function of KIFC1, which is essential for the organization of centrosomes in cancer cells. This results in centrosome declustering and ultimately leads to mitotic defects, making it a promising candidate for cancer therapy.
- Specificity : this compound exhibits a high degree of specificity for KIFC1, with a reported inhibition constant of 0.043 μM, indicating its potency as an inhibitor .
- Mechanism : The compound inhibits both ATP binding and the release of nucleotides from the KIFC1-microtubule complex, demonstrating its effectiveness in an ATP-competitive manner .
Structural Insights
The structural basis for this compound's inhibitory action has been explored through various studies. Although direct crystal structures of this compound bound to KIFC1 have not been reported, computational modeling suggests that this compound binds near the ATP-binding cleft of KIFC1, similar to other known kinesin inhibitors .
Proposed Binding Site
| Binding Site | Description |
|---|---|
| α4/α6 site | Proposed site where this compound binds, influencing ATPase activity. |
| L5/α2/α3 pocket | Another potential binding site implicated in allosteric inhibition. |
Biological Effects
The biological effects of this compound have been demonstrated in several case studies involving different cancer cell lines:
- Centrosome Declustering : In BT-549 breast cancer cells, treatment with this compound led to significant centrosome declustering, reversing monopolar spindle formation induced by other kinesin inhibitors .
- Mitotic Delay : this compound has been shown to cause mitotic delays in centrosome-amplified tumor cells, highlighting its potential as a therapeutic agent for cancers with similar characteristics .
Case Studies
Several studies have documented the effects and potential applications of this compound:
- Breast Cancer Cells : A study demonstrated that this compound effectively reversed monopolar spindle formation in BT-549 cells, confirming its role in targeting centrosome amplification .
- KIFC1 Overexpression Models : In models overexpressing KIFC1, this compound was able to neutralize the toxic effects associated with excessive HSET (another kinesin), reducing cellular stress and promoting survival under certain conditions .
特性
IUPAC Name |
5-methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N4O3S/c1-3-5-19-14-25(39-17(19)2)27(37)35-24(26(36)34-21-10-11-32-16-21)12-18-8-9-23(33-15-18)20-6-4-7-22(13-20)38-28(29,30)31/h4,6-9,13-15,21,24,32H,3,5,10-12,16H2,1-2H3,(H,34,36)(H,35,37)/t21-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTLKNOARSHUJB-ZJSXRUAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1)C(=O)NC(CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)NC4CCNC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(SC(=C1)C(=O)N[C@H](CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)N[C@@H]4CCNC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















